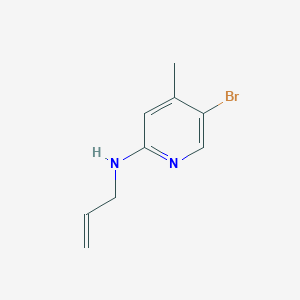

N-Allyl-5-bromo-4-methyl-2-pyridinamine

Description

Properties

IUPAC Name |

5-bromo-4-methyl-N-prop-2-enylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c1-3-4-11-9-5-7(2)8(10)6-12-9/h3,5-6H,1,4H2,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRCESFJDGEDKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Allyl-5-bromo-4-methyl-2-pyridinamine CAS number and registry data

An In-depth Technical Guide to N-Allyl-5-bromo-4-methyl-2-pyridinamine: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of this compound, a compound of interest for researchers and professionals in drug development and medicinal chemistry. As this specific N-allyl derivative does not have a registered CAS number, this document focuses on its synthesis from the well-characterized precursor, 2-Amino-5-bromo-4-methylpyridine (CAS: 98198-48-2), its structural elucidation, and its potential as a versatile building block in the synthesis of biologically active molecules.

Precursor: 2-Amino-5-bromo-4-methylpyridine

The logical and most direct synthetic route to this compound begins with the commercially available starting material, 2-Amino-5-bromo-4-methylpyridine. A thorough understanding of this precursor is paramount for the successful synthesis and purification of the target compound.

Chemical and Physical Properties

2-Amino-5-bromo-4-methylpyridine is a solid at room temperature with a melting point between 148-151 °C.[1] It is soluble in methanol.[2][3] The presence of an amino group, a bromo substituent, and a methyl group on the pyridine ring provides multiple reactive sites for further chemical modifications.[4]

| Property | Value | Reference |

| CAS Number | 98198-48-2 | [4][5][6] |

| Molecular Formula | C₆H₇BrN₂ | [6][7] |

| Molecular Weight | 187.04 g/mol | [6][7] |

| Melting Point | 148-151 °C | [1] |

| Appearance | Solid | [7] |

| InChI Key | JDNCMHOKWINDKI-UHFFFAOYSA-N | |

| SMILES | Cc1cc(N)ncc1Br |

Synthesis of the Precursor

2-Amino-5-bromo-4-methylpyridine is typically synthesized from 2-Amino-4-methylpyridine through bromination.[8] The choice of brominating agent and reaction conditions is crucial to achieve high yield and minimize the formation of di-brominated by-products.[8]

Spectroscopic Data for Structural Confirmation

The identity and purity of 2-Amino-5-bromo-4-methylpyridine can be confirmed using various spectroscopic techniques.[9][10]

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the methyl group. |

| FT-IR | Characteristic vibrational bands for N-H stretching of the amino group, C-H stretching, and C=C/C=N stretching of the pyridine ring.[11] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound.[9] |

Proposed Synthesis of this compound

The introduction of an allyl group onto the amino functionality of 2-Amino-5-bromo-4-methylpyridine can be achieved through a nucleophilic substitution reaction. This N-allylation is a common and well-established method for the synthesis of N-substituted aminopyridines.[12]

Synthetic Workflow

The proposed synthesis involves the deprotonation of the amino group of 2-Amino-5-bromo-4-methylpyridine with a suitable base to form a more nucleophilic species, which then reacts with an allyl halide (e.g., allyl bromide) to yield the desired product.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

-

Preparation: To a solution of 2-Amino-5-bromo-4-methylpyridine (1.0 eq) in a dry aprotic solvent such as DMF or THF, add a suitable base (e.g., sodium hydride (1.1 eq) or potassium carbonate (2.0 eq)) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation of the amino group.

-

Addition of Allyl Halide: Slowly add allyl bromide (1.1 eq) to the reaction mixture.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction can be gently heated if necessary to drive it to completion.

-

Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Structural Elucidation of the Product

Confirming the structure of the synthesized this compound is a critical step. A combination of spectroscopic methods should be employed for unambiguous characterization.

| Technique | Expected Observations for this compound |

| ¹H NMR | Appearance of new signals in the aliphatic region corresponding to the allyl group protons (-CH₂- and -CH=CH₂). A downfield shift of the aromatic protons may also be observed. |

| ¹³C NMR | Appearance of new signals corresponding to the carbon atoms of the allyl group. |

| FT-IR | A shift in the N-H stretching frequency, and the appearance of C=C stretching from the allyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the N-allylated product (C₉H₁₁BrN₂). |

Potential Applications in Drug Discovery

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, frequently appearing in biologically active compounds.[13] this compound, with its multiple points for diversification, is a promising building block for the synthesis of novel therapeutics. The brominated pyridine core is particularly useful in transition metal-catalyzed cross-coupling reactions.[14]

Caption: Potential of the title compound as a scaffold in drug discovery.

The aminopyridine moiety is a known hinge-binding motif in many kinase inhibitors.[3] Therefore, derivatives of this compound could be explored for their potential as inhibitors of various kinases implicated in diseases such as cancer and inflammatory disorders.

Safety and Handling

As there is no specific safety data for this compound, precautions should be based on the known hazards of the starting material and the reagents used in its synthesis.

-

Precursor (2-Amino-5-bromo-4-methylpyridine): This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6][15][16]

-

Allyl Bromide: This reagent is highly flammable, toxic, and corrosive.

-

Bases (e.g., Sodium Hydride): These are reactive and require careful handling in an inert, dry environment.

Recommended Personal Protective Equipment (PPE):

-

Nitrile gloves

-

Safety goggles or face shield

-

Laboratory coat

-

Work in a well-ventilated fume hood.

Disposal: All waste containing these chemicals should be treated as hazardous and disposed of in accordance with local, state, and federal regulations.[16]

References

-

IndiaMART. 2-Amino-5-Bromo-4-Methylpyridine. [Link]

-

PubChem. 2-Amino-5-bromo-4-methylpyridine. [Link]

-

MilliporeSigma. 2-Amino-5-bromo-4-methylpyridine 98%. [Link]

- Tang, W., & Zhang, X. (2002). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070.

- Comins, D. L., & Meyers, A. I. (1978). A new and efficient synthesis of 2-substituted pyridines. Synthesis, 1978(5), 403-404.

- Singh, O. M., Singh, S. J., Kim, S. N., & Lee, S. G. (2007). Reaction of Lithioamines with Alkyl Halides: A Convenient Direct Synthesis of N-Alkylaminopyridines. Bulletin of the Korean Chemical Society, 28(1), 133-136.

- Kavitha, N., & Alivelu, M. (2015). Molecular structure of 2-amino-5-bromo-4-methylpyridine. Journal of Chemical and Pharmaceutical Research, 7(11), 609-614.

- Kerru, N., Gummidi, L., Maddila, S., Gangu, K. K., & Jonnalagadda, S. B. (2020). A mild, catalyst-free synthesis of 2-aminopyridines. Scientific reports, 10(1), 1-8.

- Wang, Y., Chen, J., & He, W. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596.

-

PubChemLite. 2-amino-5-bromo-4-methylpyridine (C6H7BrN2). [Link]

Sources

- 1. 2-アミノ-5-ブロモ-4-メチルピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Amino-5-bromo-4-methylpyridine manufacturers and suppliers in india [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. CAS 98198-48-2: 2-Amino-5-Bromo-4-Methylpyridine [cymitquimica.com]

- 5. 98198-48-2|2-Amino-5-bromo-4-methylpyridine|BLD Pharm [bldpharm.com]

- 6. 2-Amino-5-bromo-4-methylpyridine 98 98198-48-2 [sigmaaldrich.com]

- 7. indiamart.com [indiamart.com]

- 8. guidechem.com [guidechem.com]

- 9. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 15. 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to N-Allyl-5-bromo-4-methyl-2-pyridinamine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allyl-5-bromo-4-methyl-2-pyridinamine is a functionalized pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. While direct experimental data for this specific molecule is not extensively documented in public databases, its synthesis and properties can be reliably inferred from its precursor, 2-Amino-5-bromo-4-methylpyridine. This guide provides a comprehensive overview of the deduced molecular formula and weight, a detailed, field-proven protocol for its synthesis via N-allylation, and an analysis of its potential applications, particularly in drug discovery. The strategic placement of the bromo, methyl, and N-allyl groups on the pyridine scaffold offers a versatile platform for the development of novel bioactive compounds.

Molecular Identity and Properties

The fundamental characteristics of this compound are derived from its molecular structure.

Chemical Formula and Molecular Weight

The chemical structure of this compound is formed by the N-alkylation of 2-Amino-5-bromo-4-methylpyridine with an allyl group.

-

Precursor: 2-Amino-5-bromo-4-methylpyridine has the chemical formula C₆H₇BrN₂ and a molecular weight of 187.04 g/mol .[1][2]

-

Target Compound: The addition of an allyl group (C₃H₅) to the amino group results in the following:

-

Chemical Formula: C₉H₁₁BrN₂

-

Molecular Weight: 227.10 g/mol

-

The table below summarizes the key identifiers for both the precursor and the target compound.

| Property | 2-Amino-5-bromo-4-methylpyridine | This compound |

| IUPAC Name | 5-bromo-4-methylpyridin-2-amine[2] | N-allyl-5-bromo-4-methylpyridin-2-amine |

| CAS Number | 98198-48-2[1][2] | Not available |

| Molecular Formula | C₆H₇BrN₂[1][2] | C₉H₁₁BrN₂ |

| Molecular Weight | 187.04 g/mol [1][2] | 227.10 g/mol |

| Physical Form | Solid | Predicted to be a solid or oil |

| Melting Point | 148-151 °C[1] | Not available |

Synthesis of this compound

The synthesis of this compound is most logically achieved through the N-alkylation of its primary amine precursor, 2-Amino-5-bromo-4-methylpyridine.

Synthesis of the Precursor: 2-Amino-5-bromo-4-methylpyridine

A reliable method for the synthesis of 2-Amino-5-bromo-4-methylpyridine involves the bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS) in a suitable solvent like DMF. This approach offers high regioselectivity for the 5-position of the pyridine ring.[3]

Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methylpyridine [3]

-

Reaction Setup: In a round-bottom flask, dissolve 2-Amino-4-methylpyridine (1.0 eq) in DMF under an ice bath.

-

Addition of Brominating Agent: Slowly add a solution of NBS (1.0 eq) in DMF to the reaction mixture.

-

Reaction: Allow the reaction to proceed at 20°C for 8-10 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water to precipitate the product.

-

Isolation and Purification: Filter the resulting solid, wash with water, and then with acetonitrile. Dry the solid to obtain 2-Amino-5-bromo-4-methylpyridine.

Proposed Synthesis of this compound

The N-allylation of 2-Amino-5-bromo-4-methylpyridine can be accomplished using an alkylating agent such as allyl bromide in the presence of a suitable base.

Experimental Protocol: N-allylation of 2-Amino-5-bromo-4-methylpyridine

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Amino-5-bromo-4-methylpyridine (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by a base such as potassium carbonate (K₂CO₃) (1.5-2.0 eq).[4]

-

Addition of Alkylating Agent: Slowly add allyl bromide (1.1-1.5 eq) to the reaction mixture at room temperature.[4]

-

Reaction: Stir the mixture at room temperature or gently heat (e.g., to 50°C) for several hours, monitoring the reaction by TLC.

-

Work-up: Once the reaction is complete, cool the mixture and quench with water. Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. The expected spectra can be predicted based on the known data for the precursor and the addition of the allyl group.

-

¹H NMR: The spectrum is expected to show signals for the methyl protons (singlet, ~2.3 ppm), the aromatic protons on the pyridine ring, and the characteristic signals for the allyl group: a doublet for the two protons adjacent to the nitrogen, a multiplet for the vinyl proton, and two doublets for the terminal vinyl protons.

-

¹³C NMR: The spectrum will show signals for the methyl carbon, the carbons of the pyridine ring, and the three distinct carbons of the allyl group.

-

FT-IR: The spectrum should display characteristic peaks for N-H stretching (if monosubstituted), C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and the C-Br stretching frequency.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (227.10 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.

Applications in Research and Drug Development

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[5] The functional groups on this compound make it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

Kinase Inhibitor Development

The aminopyridine core is a well-established scaffold for the development of kinase inhibitors.[5] The bromine atom at the 5-position is particularly useful for introducing a variety of substituents via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[6] This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the potency and selectivity of kinase inhibitors.

Caption: Workflow for developing bioactive compounds from this compound.

CNS-Active Compounds

The pyridine core is known to be capable of crossing the blood-brain barrier, making it an attractive scaffold for the development of therapeutics targeting the central nervous system (CNS). The versatile functionalization of this compound allows for the synthesis of compound libraries for screening against various CNS targets.

Safety and Handling

While specific safety data for this compound is not available, precautions should be taken based on the known hazards of its precursor and related compounds. 2-Amino-5-bromo-4-methylpyridine is known to cause skin and eye irritation and may cause respiratory irritation.[1][2]

-

Handling: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a valuable, albeit not widely documented, chemical entity with significant potential in synthetic and medicinal chemistry. This guide provides a foundational understanding of its molecular properties, a robust synthetic strategy, and a forward-looking perspective on its applications. The ability to functionalize this molecule further through its reactive bromine and allyl groups positions it as a key building block for the discovery of novel therapeutics. As with any chemical synthesis and application, appropriate safety measures and experimental validation are paramount.

References

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

PubChem. 2-Amino-5-bromo-4-methylpyridine. Retrieved from [Link]

-

PMC. A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]

-

PMC. N-Amino Pyridinium Salts in Organic Synthesis. Retrieved from [Link]

-

PMC. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]

-

Organic Syntheses. 2,3-diaminopyridine. Retrieved from [Link]

-

Baghdad Science Journal. (2023, June 1). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Retrieved from [Link]

-

PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from [Link]

-

PubChem. 5-Bromo-4-methylpyrimidin-2-amine. Retrieved from [Link]

-

The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

-

GalChimia. (2020, December 4). Easy Access to 2-Aminopyridines. Retrieved from [Link]

-

Springer. (2010, January 15). Synthesis, characterization, bioactivities of copper complexes with N-allyl di(picolyl)amine. Retrieved from [Link]

- Google Patents. Method of producing 2-amino-3-nitro-5-halogenopyridine.

-

Academia.edu. Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Retrieved from [Link]

-

ScienceDirect. Characterization and pharmacological evaluation of new pyridine analogs. Retrieved from [Link]

-

RSC Publishing. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

Sources

- 1. 2-アミノ-5-ブロモ-4-メチルピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of N-Allyl-5-bromo-4-methyl-2-pyridinamine in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and chemical synthesis, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of N-Allyl-5-bromo-4-methyl-2-pyridinamine, a substituted pyridine derivative. We delve into the theoretical principles governing its solubility, provide a detailed, field-proven experimental protocol for its quantitative determination, and present a predicted solubility profile in a range of common organic solvents. This document is designed to serve as a practical and authoritative resource for scientists, enabling informed solvent selection and robust process development.

Part 1: Molecular Profile and Theoretical Solubility Considerations

A molecule's solubility is fundamentally dictated by its intermolecular interactions with the solvent. The adage "like dissolves like" serves as a primary guiding principle, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[1][2]

1.1. Structural Analysis of this compound

To predict the solubility of this compound, we must first dissect its molecular structure:

-

Pyridine Ring: The core of the molecule is a pyridine ring. The nitrogen atom in the ring introduces a dipole moment and makes the molecule a weak base.[3] This nitrogen can act as a hydrogen bond acceptor.

-

Amino Group (-NH-): The secondary amine group is a key feature. The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor. The hydrogen atom attached to the nitrogen is a potential hydrogen bond donor.[4]

-

Allyl Group (-CH₂-CH=CH₂): This is a nonpolar, hydrocarbon substituent that will contribute to solubility in less polar solvents.[5]

-

Bromo Group (-Br): The bromine atom is electronegative, contributing to the molecule's overall polarity. However, its large size also enhances Van der Waals interactions.

-

Methyl Group (-CH₃): A small, nonpolar alkyl group.

Overall Polarity Assessment: The molecule possesses both polar (pyridinamine core, bromo group) and nonpolar (allyl, methyl groups) regions. This amphiphilic nature suggests it will not be exclusively soluble in either extremely polar or completely nonpolar solvents. Its solubility will be highest in solvents that can effectively interact with both moieties, such as polar aprotic solvents or alcohols. The ability to both donate and accept hydrogen bonds is a significant factor.[4]

1.2. The Role of Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[6][7] HSP theory decomposes the total Hildebrand solubility parameter into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar (dipolar) forces.

-

δH: Energy from hydrogen bonding.[8]

The principle is that a solute will be soluble in a solvent if their respective Hansen parameters are similar.[9] While the exact HSP values for this compound are not published, we can estimate them based on its functional groups. The presence of the pyridine ring, amine group, and bromine atom suggests significant δP and δH components.

Caption: Key molecular features influencing solubility.

Part 2: Experimental Framework for Solubility Determination

While theoretical predictions are valuable for initial screening, empirical determination is essential for accurate solubility data.[10] The gold-standard for this is the determination of thermodynamic equilibrium solubility .[11][12] This contrasts with kinetic solubility, which can often overestimate the true solubility of a compound.[13]

2.1. Methodology: Isothermal Shake-Flask Method

The isothermal shake-flask method is a robust and widely accepted technique for determining equilibrium solubility.[2] The principle is straightforward: an excess of the solid compound is agitated in the solvent of interest at a constant temperature until the solution is saturated and in equilibrium with the undissolved solid.[2][11] The concentration of the solute in the resulting saturated solution is then quantified.

Causality Behind Method Choice:

-

Equilibrium State: This method ensures that the measurement reflects the true thermodynamic limit of solubility, which is a crucial parameter for process development and formulation.[12]

-

Reproducibility: When temperature and agitation are carefully controlled, the shake-flask method provides highly reproducible results.

-

Versatility: It is applicable across a wide range of solutes, solvents, and temperatures.

Caption: Workflow for equilibrium solubility determination.

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating by incorporating a precise and accurate analytical quantification step.

3.1. Protocol: Isothermal Shake-Flask Solubility Determination

-

Preparation: To a series of 4 mL glass vials, add an excess amount (e.g., ~20 mg) of this compound. The key is to ensure solid material remains at the end of the experiment.

-

Solvent Addition: Accurately pipette 2.0 mL of the desired organic solvent into each vial.

-

Sealing: Securely cap each vial to prevent solvent evaporation.

-

Equilibration: Place the vials in an orbital shaker or on a vial roller system within a temperature-controlled incubator set to 25°C. Agitate at a consistent speed (e.g., 250 RPM) for 24 to 48 hours. A 48-hour period is recommended to ensure equilibrium is reached for compounds that dissolve slowly.

-

Phase Separation: After the equilibration period, remove the vials and allow them to stand for 1 hour to let larger particles settle. Centrifuge the vials at 10,000 x g for 15 minutes to pellet the remaining undissolved solid.

-

Sample Collection: Carefully open each vial and withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.45 µm chemically resistant (e.g., PTFE) syringe filter into a clean HPLC vial. This step is critical to remove any fine particulates that could interfere with the analysis.

-

Dilution: If necessary, accurately dilute the filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

3.2. Protocol: HPLC-UV Quantification

High-Performance Liquid Chromatography with UV detection is an ideal method for accurately quantifying the concentration of pyridine derivatives.[14][15]

-

Instrumentation: A standard HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

-

Mobile Phase: A typical starting point would be an isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid to ensure good peak shape for the basic pyridine compound.[14] The exact ratio should be optimized to achieve a suitable retention time (~3-7 minutes).

-

Detection: Set the UV detector to the wavelength of maximum absorbance (λmax) for this compound. If unknown, a photodiode array (PDA) detector can be used to determine the λmax, which is expected to be in the 250-280 nm range for this chromophore.

-

Calibration Curve:

-

Prepare a stock solution of the compound of known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Perform serial dilutions to create a series of at least five standard solutions spanning the expected concentration range of the solubility samples.

-

Inject each standard in triplicate and plot the mean peak area against concentration. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be >0.995 for a valid curve.

-

-

Sample Analysis: Inject the filtered and diluted samples from the solubility experiment.

-

Calculation: Use the peak area of the sample and the equation from the calibration curve to calculate the concentration of the solute in the diluted sample. Account for the dilution factor to determine the final solubility in the original solvent, typically reported in mg/mL or g/L.

Part 4: Predicted Solubility Profile and Data Interpretation

Based on the structural analysis, the following table summarizes the predicted qualitative and semi-quantitative solubility of this compound at 25°C. These predictions serve as a hypothesis to be confirmed by the experimental protocol described above.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar | n-Hexane | Insoluble | The high polarity of the pyridinamine core and the energy required to break the crystal lattice will not be overcome by weak Van der Waals interactions with hexane.[5] |

| Toluene | Low | The aromatic ring of toluene can engage in π-π stacking with the pyridine ring, offering slightly better interaction than hexane, but the overall polarity mismatch remains significant. | |

| Polar Aprotic | Dichloromethane (DCM) | Moderate to High | DCM's dipole can interact favorably with the polar regions of the solute. It is a good solvent for many organic compounds of intermediate polarity. |

| Tetrahydrofuran (THF) | High | THF is a polar ether that can act as a hydrogen bond acceptor for the amine N-H. Its polarity is well-suited to solvate the entire molecule.[16] The incorporation of a pyridine ring can improve solubility in such solvents.[17] | |

| Acetonitrile (ACN) | Moderate | ACN is highly polar but is a weaker hydrogen bond acceptor than THF. It should be a reasonably good solvent. | |

| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a highly polar, strong hydrogen bond acceptor, making it an excellent solvent for a wide range of compounds, including those with multiple polar functional groups.[18] | |

| Polar Protic | Ethanol | High | Ethanol can act as both a hydrogen bond donor and acceptor, allowing it to interact strongly with both the pyridine nitrogen and the amine group. Its ethyl group provides some nonpolar character, aiding in solvating the allyl group.[2] |

| Methanol | High to Very High | Similar to ethanol, but its higher polarity may make it an even better solvent for this compound. The solubility of similar pyrimidine derivatives increases with temperature in methanol.[19] | |

| Water | Insoluble to Low | Despite the presence of hydrogen bonding groups, the significant nonpolar hydrocarbon content (allyl and methyl groups) and the bulky bromo group will likely render the molecule poorly soluble in water. |

Part 5: Safety and Handling

5.1. Compound-Specific Precautions: this compound is a chemical intermediate. While specific toxicity data is not available, it should be handled with care, assuming it is harmful if swallowed, in contact with skin, or if inhaled.[20][21]

5.2. General Laboratory Safety:

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[22][23]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[22]

-

Avoid creating dust or aerosols.

-

In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[20]

-

All organic solvents are flammable and should be kept away from ignition sources.[21][24] Use proper grounding procedures when transferring large volumes of flammable solvents to avoid static discharge.[21]

-

Consult the Safety Data Sheet (SDS) for each solvent before use.[24]

Part 6: Conclusion

This guide provides a robust framework for understanding and determining the solubility of this compound. By combining theoretical principles with a rigorous, validated experimental workflow, researchers can generate the high-quality data necessary for successful process development, formulation, and synthesis. The predicted solubility profile suggests that polar aprotic solvents like THF and DMSO, and polar protic solvents like ethanol and methanol, will be the most effective for dissolving this compound. Experimental verification using the detailed shake-flask and HPLC protocols is strongly recommended to establish a precise and reliable solubility profile.

References

-

StackExchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Available at: [Link]

-

Al-Ghamdi, A.A., et al. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning. PMC. Available at: [Link]

-

American Chemical Society. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

-

Servis, M.J., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Available at: [Link]

-

Burke, J. (1984, August). Solubility Parameters: Theory and Application. The Oakland Museum of California. Available at: [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

-

CourseHero. (2024, September 24). Solubility test for Organic Compounds. Available at: [Link]

-

Scribd. (n.d.). Introduction to Solubility Parameters. Available at: [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Available at: [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Available at: [Link]

-

American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 2 - Applications. Available at: [Link]

-

Studylib. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

-

Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Available at: [Link]

-

Chem LibreTexts. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

-

Loba Chemie. (n.d.). PYRIDINE AR. Available at: [Link]

-

PubMed. (2015, April 1). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Available at: [Link]

-

World Scientific News. (2024, January 13). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Available at: [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

-

protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Available at: [Link]

-

chemeurope.com. (n.d.). Pyridine. Available at: [Link]

-

Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Acta Poloniae Pharmaceutica. Available at: [Link]

-

SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

-

Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Available at: [Link]

-

Wikipedia. (n.d.). Pyridine. Available at: [Link]

-

ResearchGate. (n.d.). Solubility behavior of polyimides in different organic solvents. Available at: [Link]

-

PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine. Available at: [Link]

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

-

PubChem. (n.d.). 4-Bromo-5-methylpyridin-2-amine. Available at: [Link]

-

PubChem. (n.d.). 5-Bromo-4-methoxypyridin-2-amine. Available at: [Link]

-

ResearchGate. (n.d.). Molecular structure of 2-amino-5-bromo-4-methylpyridine. Available at: [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solubility Parameters-- [cool.culturalheritage.org]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. paint.org [paint.org]

- 10. lifechemicals.com [lifechemicals.com]

- 11. evotec.com [evotec.com]

- 12. protocols.io [protocols.io]

- 13. pharmatutor.org [pharmatutor.org]

- 14. helixchrom.com [helixchrom.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 17. researchgate.net [researchgate.net]

- 18. lifechemicals.com [lifechemicals.com]

- 19. revroum.lew.ro [revroum.lew.ro]

- 20. jubilantingrevia.com [jubilantingrevia.com]

- 21. lobachemie.com [lobachemie.com]

- 22. echemi.com [echemi.com]

- 23. carlroth.com [carlroth.com]

- 24. thermofishersci.in [thermofishersci.in]

Pharmacophore Properties of N-Allyl-5-bromo-4-methyl-2-pyridinamine Derivatives

The following technical guide analyzes the pharmacophore properties and medicinal chemistry potential of N-Allyl-5-bromo-4-methyl-2-pyridinamine and its derivatives. This analysis focuses on its role as a privileged scaffold in kinase inhibitor design and antimicrobial discovery.

Content Type: Technical Whitepaper & SAR Analysis Subject: Medicinal Chemistry / Rational Drug Design

Executive Summary

The This compound scaffold represents a highly functionalized "privileged structure" in medicinal chemistry. Its utility stems from the convergence of three distinct pharmacophoric vectors on a rigid pyridine core:

-

The 2-Aminopyridine Motif: A canonical bidentate hydrogen-bonding system capable of mimicking the adenine ring of ATP, making it a primary scaffold for kinase inhibitors (hinge binders).

-

The 5-Bromo Substituent: A versatile handle for cross-coupling (Suzuki-Miyaura, Stille) to access deep hydrophobic pockets, or a direct participant in halogen bonding interactions.

-

The N-Allyl Group: A hydrophobic moiety that probes the solvent-exposed regions or serves as a "warhead" precursor for intramolecular cyclization to fused bicyclic systems (e.g., pyrrolopyridines).

This guide dissects the structure-activity relationship (SAR) of this scaffold, detailing its binding modes, synthetic utility, and application in targeting p38 MAPK , JAK2 , and microbial DNA gyrase.

Chemical Architecture & SAR Analysis

The Core Scaffold: 2-Aminopyridine

The central pharmacophore is the 2-aminopyridine ring. In physiological conditions, the ring nitrogen (N1) acts as a hydrogen bond acceptor (HBA), while the exocyclic amino group (2-NH) acts as a hydrogen bond donor (HBD).

-

Kinase Hinge Binding: This donor-acceptor motif forms a "molecular clip" that binds to the backbone carbonyl and amide NH of the kinase hinge region (e.g., Met109 in p38 MAPK).

-

pKa Modulation: The 2-amino group increases electron density on the ring, raising the pKa of the pyridine nitrogen (~6.8), making it protonatable in acidic microenvironments, which can enhance solubility and lysosomal trapping.

Substituent Analysis

| Position | Substituent | Pharmacophoric Role | Medicinal Chemistry Implication |

| N-2 | Allyl | Hydrophobic / Steric | Probes the "Solvent Front" or "Ribose Pocket." The alkene moiety allows for intramolecular Heck cyclization to form fused systems (e.g., imidazo[1,2-a]pyridines). |

| C-4 | Methyl | Lipophilic / Steric | Fills small hydrophobic pockets (e.g., Gatekeeper residue proximity). It also induces a slight twist in the ring conformation, potentially improving selectivity by clashing with sterically restricted active sites. |

| C-5 | Bromo | Halogen / Reactive | Direct: Forms halogen bonds with backbone carbonyls (Sigma-hole interaction). Indirect: Primary vector for library expansion via Pd-catalyzed cross-coupling (aryl/heteroaryl extension). |

Pharmacophore Modeling (3D Features)

The molecule presents a triangular pharmacophore arrangement:

-

Feature A (H-Bonding Edge): The N1/NH2 interface.

-

Feature B (Lipophilic Core): The 4-methyl group provides a localized hydrophobic anchor.

-

Feature C (Extension Vector): The 5-bromo position directs extension into the selectivity pocket (e.g., the "back pocket" in kinases).

Mechanism of Action (MoA) & Target Interaction

Kinase Inhibition (ATP-Competitive)

Derivatives of this scaffold function primarily as Type I or Type 1.5 Kinase Inhibitors .

-

Binding Mode: The scaffold occupies the ATP-binding pocket. The 2-aminopyridine mimics the adenine base of ATP.

-

Selectivity: The 5-bromo group is often replaced (via synthesis) with bulky aryl groups that extend past the "Gatekeeper" residue (e.g., T338 in c-Src, T790 in EGFR) into the hydrophobic back pocket. The 4-methyl group provides a steric clash that prevents binding to kinases with bulky gatekeeper residues, thereby enhancing selectivity for kinases with smaller gatekeepers (e.g., p38, Lck).

Antimicrobial Activity (DNA Gyrase)

In bacterial targets, N-substituted 2-aminopyridines have shown efficacy against DNA gyrase (subunit B). The N-allyl group enhances membrane permeability (lipophilicity), allowing the molecule to reach the cytoplasmic target.

Visualization: SAR & Pharmacophore Map

The following diagram illustrates the pharmacophoric vectors and the logic behind the derivative design.

Caption: Pharmacophore map highlighting the functional vectors of the this compound scaffold.

Experimental Protocols

Synthesis Workflow (Suzuki Coupling on 5-Br)

Objective: To extend the scaffold into the hydrophobic back pocket for increased potency.

-

Reagents: this compound (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Procedure:

-

Degas the solvent mixture with Nitrogen for 15 minutes.

-

Add reagents to a sealed tube or microwave vial.

-

Heat at 90°C for 12 hours (thermal) or 110°C for 30 min (microwave).

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

-

Kinase Inhibition Assay (FRET-based)

Objective: To validate the "Hinge Binding" hypothesis.

-

System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher).

-

Tracer: Kinase Tracer 199 (binds to ATP site).

-

Protocol:

-

Prepare 3-fold serial dilutions of the derivative in DMSO (Top conc: 10 µM).

-

Add 5 µL of inhibitor to 384-well plate.

-

Add 5 µL of Kinase/Antibody mixture (e.g., p38 MAPK / Eu-anti-GST).

-

Add 5 µL of Tracer 199.

-

Incubate for 60 min at Room Temp.

-

Read: TR-FRET signal (Excitation 340 nm, Emission 615/665 nm).

-

Data: Calculate IC50 based on displacement of the tracer.

-

Physico-Chemical Profile (In Silico Prediction)

The following data represents the calculated properties for the base scaffold, essential for ADME prediction.

| Property | Value | Interpretation |

| Molecular Weight | ~227.1 g/mol | Fragment-like; high efficiency for optimization. |

| cLogP | ~2.8 | Moderate lipophilicity; good membrane permeability. |

| TPSA | ~38 Ų | Excellent oral bioavailability potential (Rule of 5 compliant). |

| H-Bond Donors | 1 | The NH of the secondary amine. |

| H-Bond Acceptors | 2 | Pyridine N and Amine N. |

| Rotatable Bonds | 2 | Rigid core with flexible allyl tail. |

Strategic Synthetic Utility: The "Cyclization" Pathway

One of the most powerful aspects of this specific N-allyl derivative is its ability to serve as a precursor for fused bicyclic systems .

Workflow:

-

Intramolecular Heck Reaction: Treatment with Pd(OAc)2 and a base can force the N-allyl group to cyclize onto the C3 position (if vacant) or interact with C5 substituents.

-

Oxidative Cyclization: Can yield Imidazo[1,2-a]pyridine derivatives, a scaffold found in drugs like Zolpidem and Alpidem.

Caption: Divergent synthetic pathways utilizing the N-Allyl and 5-Bromo handles.

References

-

BenchChem. (2025).[1][2] A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Brominated Isomers. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 817695, 2-Amino-5-bromo-4-methylpyridine. Retrieved from

-

Marinescu, M. (2017).[3] 2-Aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences. Retrieved from

-

Zhao, J., et al. (2020).[4][5] Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

-

Zhang, L., et al. (2020).[6] Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors. European Journal of Medicinal Chemistry. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 6. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-Allyl-5-bromo-4-methyl-2-pyridinamine from 2-amino-5-bromo-4-methylpyridine

Application Note: Selective N-Alkylation Protocols for Functionalized Aminopyridines

Executive Summary

This application note details the regioselective synthesis of N-Allyl-5-bromo-4-methyl-2-pyridinamine from 2-amino-5-bromo-4-methylpyridine . This transformation is a critical step in the development of kinase inhibitors (e.g., p38 MAP kinase) where the 2-aminopyridine core serves as a hinge-binding motif.[1]

The primary challenge in this synthesis is the ambident nucleophilicity of the aminopyridine scaffold. Alkylation can occur at the exocyclic amine (desired,

This guide presents two validated protocols:

-

Method A (Kinetic Control): Sodium Hydride (NaH) in DMF for rapid, high-conversion synthesis.

-

Method B (Thermodynamic/Mild Control): Potassium Carbonate (

) in DMF/Acetone for substrates sensitive to strong bases.

Retrosynthetic & Mechanistic Analysis

The 2-aminopyridine system exists in a tautomeric equilibrium, though the amino form predominates. Deprotonation enhances the nucleophilicity of the exocyclic nitrogen, directing the alkylation to the desired position.

Key Structural Considerations:

-

C5-Bromine: Electron-withdrawing; decreases the basicity of the ring nitrogen, slightly favoring

alkylation. -

C4-Methyl: Provides steric bulk that discourages attack at the adjacent ring nitrogen, aiding selectivity.

-

Allyl Bromide: Highly reactive electrophile (

); requires temperature control to prevent over-alkylation.

Diagram 1: Reaction Pathway & Selectivity

Caption: Mechanistic pathway showing the competition between the desired N-exo alkylation and side reactions (ring alkylation or bis-alkylation).

Experimental Protocols

Method A: Sodium Hydride (NaH) Protocol (Recommended)

Best for: High yields and rapid conversion. Requires strict anhydrous conditions.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| Start Material (SM) | 1.0 | Substrate |

| Allyl Bromide | 1.1 | Electrophile (Limiting to prevent bis-alkylation) |

| Sodium Hydride (60%) | 1.2 | Strong Base (Irreversible deprotonation) |

| DMF (Anhydrous) | 10 vol | Polar Aprotic Solvent |

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add 2-amino-5-bromo-4-methylpyridine (1.0 eq) and anhydrous DMF. Cool to 0°C in an ice bath.

-

Deprotonation: Carefully add NaH (60% dispersion in oil, 1.2 eq) portion-wise over 10 minutes.

-

Observation: Evolution of

gas. Solution may turn yellow/orange indicating anion formation. -

Hold: Stir at 0°C for 30 minutes to ensure complete deprotonation.

-

-

Alkylation: Add Allyl Bromide (1.1 eq) dropwise via syringe over 15 minutes.

-

Critical: Keep temperature < 5°C during addition to minimize bis-alkylation.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 3:1). SM should disappear; Product (

) appears.

-

-

Quench: Cool back to 0°C. Quench carefully with saturated

solution. -

Workup: Extract with EtOAc (3x). Wash combined organics with

(2x) and Brine (1x) to remove DMF. Dry over -

Purification: Flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Method B: Potassium Carbonate ( ) Protocol

Best for: Scale-up or if NaH safety is a concern. Slower reaction.

Reagents:

-

Base:

(2.0 eq)[1][2][4][5] -

Solvent: DMF or Acetonitrile (MeCN)

-

Additive: TBAI (tetrabutylammonium iodide, 0.1 eq) - Optional catalyst to accelerate reaction via Finkelstein exchange.

Procedure Modifications:

-

Combine SM,

, and TBAI in solvent at RT. -

Add Allyl Bromide (1.1 eq).

-

Heat to 60°C for 6–12 hours.

-

Note: Heating increases the risk of ring alkylation. Monitor strictly by LCMS.

Analytical Validation & QC

Successful synthesis is confirmed by the specific shifts in Proton NMR (

Table 1: Expected NMR Signatures (

| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Change |

| Exocyclic NH | 4.5 - 5.0 | Broad Singlet | Shift from ~4.5 ( |

| Allyl | 3.9 - 4.1 | Multiplet/Triplet | New Signal. Diagnostic of N-alkylation. |

| Allyl | 5.8 - 6.0 | Multiplet | New Signal. |

| Allyl | 5.1 - 5.3 | Multiplet (dd) | New Signal. |

| Pyridine C6-H | ~8.0 | Singlet | Minimal shift (confirms ring integrity). |

| Pyridine C3-H | ~6.4 | Singlet | Minimal shift. |

Troubleshooting Guide (Decision Tree):

Diagram 2: Optimization Workflow

Caption: Decision tree for troubleshooting incomplete conversion or over-alkylation.

Safety & Handling

-

Allyl Bromide: Potent lachrymator and alkylating agent. MUST be handled in a fume hood. Double-glove (Nitrile) recommended.

-

Sodium Hydride: Pyrophoric. Reacts violently with water. Quench all glassware and syringes with isopropanol or ethyl acetate before water exposure.

-

Waste: Aqueous waste containing pyridine derivatives and bromides must be segregated as halogenated organic waste.

References

-

BenchChem. (2025).[1][2][3][6] Application Notes and Protocols for N-alkylation of 2-chloro-4-aminopyridine. Retrieved from

-

Bhattacharyya, S., et al. (2014).[7][8] Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.[8] RSC Advances, 4, 18229-18233.[8] Retrieved from

-

Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-4-methylpyridine Product Specification. Retrieved from

-

Li, F., et al. (2012). Regioselective N-Alkylation of 2-Aminoimidazoles with Alcohols Catalyzed by the [Cp*IrCl2]2/K2CO3 System.[9] European Journal of Organic Chemistry.[9] (Contextual reference for transition metal alternatives). Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. K2CO3-promoted synthesis of amides from 1-aryl-2,2,2-trifluoroethanones and amines under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. sci-hub.box [sci-hub.box]

Step-by-step protocol for the preparation of N-Allyl-5-bromo-4-methyl-2-pyridinamine

Part 1: Executive Summary & Strategic Analysis[1][2]

The Target Scaffold

The aminopyridine moiety is a "privileged scaffold" in medicinal chemistry, serving as the hinge-binding motif in numerous FDA-approved kinase inhibitors (e.g., Imatinib, Sorafenib analogs).[1][2][3] The specific derivative N-Allyl-5-bromo-4-methyl-2-pyridinamine represents a high-value intermediate.[4][1] The C5-bromide allows for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the N-allyl group serves as a versatile handle for ring-closing metathesis (RCM) or further functionalization.[4][1]

Synthetic Challenges

Researchers face two primary hurdles when synthesizing this molecule:

-

Regioselectivity (Mono- vs. Bis-alkylation): The exocyclic amine at the C2 position is nucleophilic.[4][2] Direct alkylation with allyl bromide often leads to a mixture of the desired mono-allyl product and the undesired N,N-diallyl byproduct.[4][1][2]

-

N- vs. Ring-Nitrogen Alkylation: Pyridines possess a basic ring nitrogen.[4][1][2] Under neutral conditions, alkylation may occur at the ring nitrogen (forming a pyridinium salt).[1] Successful synthesis requires specific deprotonation strategies to direct substitution to the exocyclic amine.[4]

Route Selection Strategy

We present two distinct protocols. Selection depends on the starting material availability and scale.[4]

-

Protocol A (Direct Alkylation): Best for small-scale discovery (mg to g). Uses the commercially available 2-amino-5-bromo-4-methylpyridine.[4][1] Requires careful stoichiometric control.[4]

-

Protocol B (SₙAr Displacement): Best for scale-up (>10g) or high-purity requirements.[4] Uses 2-chloro-5-bromo-4-methylpyridine.[4][1] Eliminates the risk of poly-alkylation.[4][1]

Part 2: Visualizing the Synthetic Logic

The following diagram illustrates the decision tree and reaction pathways for both protocols.

Caption: Synthetic pathways comparing Direct Alkylation (Protocol A) vs. Nucleophilic Aromatic Substitution (Protocol B).

Part 3: Detailed Experimental Protocols

Protocol A: Direct Alkylation (The "Bench" Route)

Recommended for rapid synthesis when the amino-precursor is available.[2]

Mechanism: Deprotonation of the exocyclic amine followed by Sₙ2 attack on allyl bromide.[4]

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[2][5][6][7][8][9][10][11][12][13] | Role |

| 2-Amino-5-bromo-4-methylpyridine | 187.04 | 1.0 | Substrate |

| Sodium Hydride (60% in oil) | 24.00 | 1.1 | Strong Base |

| Allyl Bromide | 120.98 | 1.0 | Electrophile |

| DMF (Anhydrous) | - | - | Solvent |

Step-by-Step Methodology

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solubilization: Dissolve 2-Amino-5-bromo-4-methylpyridine (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Cool the solution to 0°C (ice bath). Carefully add Sodium Hydride (1.1 eq) portion-wise.

-

Critical Note: Evolution of H₂ gas will occur.[4] Allow the mixture to stir at 0°C for 30 minutes until gas evolution ceases and the solution turns a darker shade (anion formation).

-

-

Alkylation: Add Allyl Bromide (1.0 eq) dropwise via syringe over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature slowly and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[4][3][7]

-

Quench: Cool back to 0°C and quench carefully with saturated aqueous NH₄Cl.

-

Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄.[4][3][5][7][14]

-

Purification: The crude residue will likely contain starting material, product, and trace diallyl impurity.[1][2] Purify via flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes).

Protocol B: SₙAr Displacement (The "High Purity" Route)

Recommended for scale-up or when high purity is critical.[2]

Mechanism: Nucleophilic Aromatic Substitution (SₙAr). The 2-chloro position is activated by the ring nitrogen, allowing displacement by the primary amine.[4][1]

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[2][5][6][7][8][9][10][11][12][13] | Role |

| 2-Chloro-5-bromo-4-methylpyridine | 206.47 | 1.0 | Substrate |

| Allylamine | 57.09 | 3.0 - 5.0 | Nucleophile |

| Ethanol (or NMP) | - | - | Solvent |

| DIPEA (Optional) | 129.24 | 2.0 | Base Scavenger |

Step-by-Step Methodology

-

Setup: Use a heavy-walled pressure vial or a sealed tube.[4]

-

Combination: Add 2-Chloro-5-bromo-4-methylpyridine (1.0 eq) and Allylamine (5.0 eq) to Ethanol (0.5 M).

-

Heating: Seal the vessel and heat to 90–110°C for 12–16 hours.

-

Observation: The reaction may turn yellow/orange.[4]

-

-

Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove ethanol and excess allylamine.

-

Extraction: Redissolve the residue in DCM, wash with saturated NaHCO₃ (to neutralize the hydrochloride salt), then brine.

-

Purification: Recrystallization from Hexane/EtOAc is often possible.[4][2] If not, flash chromatography (as in Protocol A) yields the pure mono-allyl product.[1]

Part 4: Analytical Validation

To validate the synthesis, compare your isolated product against these expected spectral characteristics.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

Pyridine Ring Protons: Two distinct singlets (due to 2,4,5-substitution pattern).[1][2]

-

Allyl Group: Characteristic multiplets.[4]

-

Methyl Group:

- ~2.30 ppm (s, 3H, -CH₃ at C4).[1]

-

Amine Proton:

- ~4.5–5.0 ppm (broad s, 1H, -NH-, exchangeable with D₂O).[1]

Mass Spectrometry (ESI-MS)[1][3]

-

Molecular Ion: Expected [M+H]⁺ peaks at m/z 227 and 229 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

Part 5: References & Grounding[1][2][3]

The protocols above are synthesized from established methodologies for aminopyridine functionalization and halogenated pyridine reactivity.[4][2]

-

Synthesis of 2-Amino-5-bromo-4-methylpyridine Precursor:

-

Source: BenchChem Technical Guide.[4] "A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Brominated Isomers."

-

Relevance: Establishes the starting material properties and bromination patterns (NBS/AcOH methods).

-

-

General N-Alkylation of Aminopyridines (NaH Method):

-

Source: National Institutes of Health (PMC). "Design and Synthesis of 2-Amino-4-methylpyridine Analogues."

-

Relevance: Validates the use of NaH/DMF for alkylating methyl-substituted aminopyridines.

-

URL:[Link]

-

-

SₙAr Displacement on 2-Chloro-pyridines:

-

Suzuki Cross-Coupling Utility (Post-Synthesis Application):

Sources

- 1. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS 1033203-32-5: 4-Bromo-5-methyl-2-pyridinamine [cymitquimica.com]

- 5. 5-Bromo-N-methylpyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 9. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]

- 12. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Using N-Allyl-5-bromo-4-methyl-2-pyridinamine in Buchwald-Hartwig cross-coupling

[1][2]

Troubleshooting & Self-Validation

To ensure the protocol is working correctly, perform these validation checks:

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by pyridine N or free NH.[1][2] | Switch to tBuBrettPhos (more bulky) or increase catalyst loading to 5 mol%. Ensure solvent is strictly anhydrous.[2] |

| Allyl Isomerization | Base is too strong or Temp >100°C. | Switch from K₃PO₄ to Cs₂CO₃ .[2] Lower temp to 70°C and extend time. |

| Dehalogenation (Product is H instead of Amine) | Hydride source present (often from solvent impurities).[1][2] | Use fresh, anhydrous Dioxane .[1][2] Avoid alcohols if possible (though t-Amyl is usually safe).[1][2] |

| Dimerization of Substrate | Homocoupling.[2] | Ensure strictly anaerobic conditions (O₂ promotes homocoupling).[1][2] |

References

-

Surry, D. S., & Buchwald, S. L. (2011).[1][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][2] Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1][2] Link[1][2]

-

BenchChem. (2025).[1][2][3][6] Application Notes: Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.[2][5] BenchChem Technical Library. Link(Note: Generalized reference for the scaffold class).

-

Paul, F., Patt, J., & Hartwig, J. F. (1994).[1][2] Palladium-catalyzed formation of carbon-nitrogen bonds.[2][5][7][8] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969-5970.[1][2] Link[1][2]

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[1][2] N-Heterocyclic Carbene–Palladium(II)–Allyl Complexes: A New Family of Precatalysts for the Buchwald–Hartwig Amination.[9] The Journal of Organic Chemistry, 79(9), 4161–4166.[1][2] Link[1][2]

Sources

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 2. 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02533D [pubs.rsc.org]

N-Allyl-5-bromo-4-methyl-2-pyridinamine as a ligand in organometallic chemistry

Application Note: N-Allyl-5-bromo-4-methyl-2-pyridinamine in Organometallic Chemistry

Part 1: Executive Summary & Technical Profile

This compound (NABMP) represents a specialized class of functionalized aminopyridines. While often encountered as an intermediate in the synthesis of kinase inhibitors (e.g., HPK1 inhibitors), its utility in organometallic chemistry extends into its role as a "Reactive Ligand" and a Hemilabile Scaffold .

In organometallic workflows, NABMP serves two distinct high-value functions:

-

Ligand-Substrate (Directing Group): It acts as a coordinating substrate in Palladium(II)-catalyzed intramolecular aza-Wacker cyclizations and C-H functionalizations, leveraging the pyridyl nitrogen as a directing group to synthesize fused imidazo[1,2-a]pyridine architectures.

-

Precursor for P,N-Hemilabile Ligands: The 5-bromo motif allows for lithiation or cross-coupling to install phosphines, converting the molecule into a robust P,N-bidentate ligand (with an allyl "arm" for optional

-coordination) used in asymmetric catalysis.

Chemical Profile:

-

Formula: C

H -

MW: 227.10 g/mol

-

Key Motifs:

Part 2: Application I – Intramolecular Aminopalladation (The "Reactive Ligand" Protocol)

This protocol details the use of NABMP as a coordinating substrate. The pyridine nitrogen binds Pd(II), directing the metal to the pendant allyl group to facilitate intramolecular C-N bond formation. This is the primary organometallic utility of this specific structure.

Mechanism of Action

The reaction proceeds via a Type II Aminopalladation pathway:

-

Coordination: Pd(OAc)

coordinates to the pyridine nitrogen ( -

Aminopalladation: The exocyclic amine attacks the activated alkene (anti-attack typically), forming a

-alkyl-Pd complex. - -Hydride Elimination: The complex eliminates Pd-H to restore aromaticity or form the vinyl moiety, depending on conditions.

Experimental Protocol: Pd-Catalyzed Oxidative Cyclization

Objective: Synthesis of 7-bromo-6-methyl-imidazo[1,2-a]pyridine derivatives.

Reagents:

-

Substrate: NABMP (1.0 equiv, 227 mg, 1.0 mmol)

-

Catalyst: Pd(OAc)

(5 mol%, 11 mg) -

Oxidant: Cu(OAc)

(2.0 equiv) or O -

Solvent: Toluene or DMSO (anhydrous)

-

Base: Pyridine (0.5 equiv) – Optional, to buffer acetic acid.

Step-by-Step Workflow:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge NABMP (1.0 mmol), Pd(OAc)

(0.05 mmol), and Cu(OAc) -

Inertion: Evacuate and backfill with Argon (3x). If using O

as oxidant, purge with O -

Solvation: Add anhydrous Toluene (5 mL) via syringe.

-

Reaction: Heat the mixture to 80°C for 12–18 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (NABMP) is less polar than the cyclized product.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (SiO

).

Critical Note on the 5-Bromo Group: Under these oxidative Pd(II) conditions, the 5-bromo group remains intact . It does not undergo oxidative addition (which requires Pd(0)). This preserves the bromide for subsequent Suzuki/Buchwald couplings on the fused ring system.

Part 3: Application II – Synthesis of P,N-Hemilabile Ligands (The Scaffold Protocol)

Researchers can transform NABMP into a sophisticated Phosphine-Pyridine (P,N) ligand. The allyl group is retained to provide secondary hemilabile coordination (useful in stabilizing reactive intermediates in Ni or Rh catalysis).

Protocol: Lithiation and Phosphinylation

Objective: Convert the 5-Br reactive site into a diphenylphosphine moiety.

Reagents:

-

NABMP (1.0 equiv)

-

n-Butyllithium (n-BuLi, 1.1 equiv, 2.5 M in hexanes)

-

Chlorodiphenylphosphine (Ph

PCl, 1.1 equiv) -

Solvent: THF (anhydrous, degassed)

Step-by-Step Workflow:

-

Cryogenic Setup: Flame-dry a 2-neck round bottom flask under Argon. Add NABMP (1.0 g, 4.4 mmol) and THF (20 mL). Cool to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add n-BuLi dropwise over 15 minutes.

-

Observation: A color change (often deep red/orange) indicates the formation of the lithiated pyridine species.

-

Wait: Stir at -78°C for 45 minutes.

-

-

Phosphinylation: Add Ph

PCl dropwise via syringe. -

Warming: Allow the reaction to warm slowly to room temperature over 4 hours.

-

Quench: Quench with degassed saturated NH

Cl solution (2 mL). -

Isolation: Extract with Et

O (3x). Dry organics over MgSO -

Storage: The resulting ligand (N-Allyl-5-(diphenylphosphino)-4-methyl-2-pyridinamine) should be stored under Argon.

Part 4: Data Visualization & Pathways

Table 1: Comparative Reactivity of NABMP Functional Groups

| Functional Group | Reactivity Mode | Target Metal Interaction | Application Outcome |

| Pyridine N | Pd(II), Cu(II), Ni(II) | Primary coordination/Directing group | |

| Allyl Alkene | Pd(II), Rh(I), Ru(II) | Cyclization (substrate) or Hemilability (ligand) | |

| Exocyclic Amine | Nucleophile | Pd-activated Alkene | Intramolecular bond formation (N-C) |

| 5-Bromide | Electrophile | Pd(0), Ni(0) | Cross-coupling (Suzuki/Heck) or Lithiation site |

Figure 1: Mechanistic Pathway for Intramolecular Cyclization

Caption: Figure 1. Pd(II)-catalyzed intramolecular aminopalladation pathway converting NABMP into a fused bicyclic heterocycle.

Figure 2: Ligand Synthesis Workflow (P,N-Scaffold)

Caption: Figure 2. Synthetic route to convert NABMP into a bidentate P,N-ligand via lithiation of the 5-bromo position.

Part 5: References

-

Directing Group Chemistry: Engle, K. M., et al.[7] "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 2015.

-

Aminopalladation Mechanisms: Chemler, S. R. "Evolution of Copper(II) Carboxylates as Oxidants in Palladium-Catalyzed Alkene Functionalizations." Journal of Organic Chemistry, 2019.

-

Synthesis of Imidazo[1,2-a]pyridines: Guchhait, S. K., et al. "Pd-Catalyzed C–H Functionalization/Intramolecular Amination: Access to Imidazo[1,2-a]pyridines." RSC Advances, 2014.

-

Commercial Availability & Properties: BLDpharm Product Entry for CAS 1220034-28-5.[1]

-

Patent Context (Intermediate Use): Genentech, Inc.[6] "Naphthyridines as inhibitors of HPK1."[8] WO2018183956A1, 2018.

Sources

- 1. 142404-82-8|N-(5-Bromo-4-methylpyridin-2-yl)acetamide|BLD Pharm [bldpharm.com]

- 2. This compound CAS#: 1220034-28-5 [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1220036-16-7|N,N-Diallyl-5-bromo-3-methylpyridin-2-amine|BLD Pharm [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 1-Aminopyridinium Ylides as Monodentate Directing Groups for sp3 C—H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2018183956A1 - Naphthyridines as inhibitors of hpk1 - Google Patents [patents.google.com]

Functionalization of the bromine position in N-Allyl-5-bromo-4-methyl-2-pyridinamine

Application Note: Functionalization of the Bromine Position in N-Allyl-5-bromo-4-methyl-2-pyridinamine

Executive Summary & Strategic Analysis

This compound (CAS: 1220034-28-5) represents a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and CNS-active agents.[1] This application note details the strategic functionalization of the C-5 bromine position.

Core Reactivity Profile: The molecule presents a unique "push-pull" electronic environment and specific steric constraints that dictate experimental design:

-

Electronic Deactivation: The C-2 amino group is a strong electron donor (

effect), significantly increasing electron density at the C-3 and C-5 positions. Consequently, the C-5 bromine is less electrophilic than in unsubstituted bromopyridines, making oxidative addition of Pd(0) the rate-limiting step. Implication: Standard catalysts (e.g., Pd(PPh -

Steric Hindrance: The C-4 methyl group is ortho to the reactive bromine. This steric bulk protects the catalytic center but also impedes the approach of bulky coupling partners. Implication: High-activity precatalysts (e.g., Buchwald generations) are superior to traditional Pd sources.

-

Chemoselectivity (The Allyl Handle): The N-allyl group is susceptible to isomerization (to enamines) or hydrogenation under vigorous conditions. Implication: Avoid heterogeneous hydrogenation catalysts and prolonged heating in protic solvents without buffering.

-

Geometric Constraint (Critical Note): Unlike its 3-bromo isomer, this 5-bromo isomer cannot undergo intramolecular Heck cyclization to form 7-azaindoles (pyrrolo[2,3-b]pyridines) due to the para distance between the amine nitrogen (N2) and the halogen (C5). Attempts to cyclize this specific isomer will fail or lead to polymerization.

Decision Logic & Workflow

The following decision tree guides the selection of the optimal coupling strategy based on the desired modification at C-5.

Caption: Strategic decision tree for C-5 functionalization, highlighting the necessity of specialized ligands to overcome steric and electronic deactivation.

Detailed Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Best for: Installing aryl or heteroaryl rings.[1][2][3][4]

Mechanistic Insight: The 4-methyl group creates steric pressure.[1] We utilize SPhos Pd G2 or Pd(dppf)Cl

Reagents & Conditions:

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.2–1.5 equiv)

-

Catalyst: Pd(dppf)Cl

·DCM (5 mol%) OR SPhos Pd G2 (2–3 mol%) -

Base: K

PO -

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

-

Setup: Charge a reaction vial (microwave or pressure tube) with the substrate (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).

-

Inertion: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

-

Catalyst Addition: Add the Pd catalyst (5 mol%) quickly under positive inert gas pressure.

-

Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

-

Reaction: Seal and heat to 90 °C for 4–12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[5] Dry over Na

SO -

Purification: Flash chromatography (Hexane/EtOAc). The product is typically more polar than the starting bromide.

Protocol 2: Sonogashira Coupling (C-C Alkynylation)

Best for: Installing alkyne linkers for "Click" chemistry or rigid spacers.

Mechanistic Insight: Copper(I) facilitates the transmetallation of the alkyne. High purity reagents are critical to prevent homocoupling (Glaser coupling) of the alkyne.